N-(2,5-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
This compound features a pyrazine core substituted with a piperazine moiety (bearing a 2-methoxyphenyl group) and a sulfanyl acetamide bridge linked to a 2,5-dimethoxyphenyl ring.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-32-18-8-9-21(33-2)19(16-18)28-23(31)17-35-25-24(26-10-11-27-25)30-14-12-29(13-15-30)20-6-4-5-7-22(20)34-3/h4-11,16H,12-15,17H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGZBIRGHGXTRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse scientific literature.
Synthesis of the Compound
The synthesis of this compound typically involves multiple steps, including:
- Condensation Reactions : The initial step often involves the condensation of 2,5-dimethoxybenzaldehyde with appropriate amines under acidic conditions.
- Formation of Sulfanyl Moiety : The introduction of the sulfanyl group can be achieved through nucleophilic substitution reactions involving thiols and electrophilic precursors.
- Final Acetylation : The final step usually involves acetylation to yield the desired acetamide derivative.
These synthetic routes have been optimized for yield and purity, often utilizing solvents like ethanol or methanol at controlled temperatures.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : This compound has shown promise as an inhibitor of myeloperoxidase (MPO), which is implicated in inflammatory and autoimmune disorders. Inhibition studies indicate a time-dependent and irreversible mechanism of action, suggesting a strong binding affinity to MPO .
- Receptor Modulation : It may also act on different receptors associated with neurotransmission, potentially influencing pathways related to anxiety and depression due to its piperazine moiety.
Therapeutic Potential
The compound has been evaluated for several therapeutic applications:
- Anti-inflammatory Properties : Preclinical studies suggest that it may reduce inflammation by inhibiting MPO activity, which is crucial in the pathogenesis of various inflammatory diseases .
- Anticancer Activity : Research indicates potential cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- In Vitro Studies : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of cancer cell proliferation in vitro .
- Animal Models : In vivo studies using rodent models have shown that compounds with similar structures can modulate behavioral responses in models of anxiety and depression, indicating potential for psychiatric applications .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
